molecular formula C16H15NO2 B3048330 6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 164147-66-4

6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B3048330
M. Wt: 253.29 g/mol
InChI Key: MPJLBOVPTIGFJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of 6-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one. Notably, a catalytic protodeboronation approach has been developed using pinacol boronic esters. This method allows for the efficient conversion of alkyl boronic esters into the desired product via a radical pathway. The protocol has been successfully applied to various substrates, including methoxy-protected THC and cholesterol .


Molecular Structure Analysis

The molecular formula of 6-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is C~17~H~15~NO~2~ . Its structure comprises a fused isoquinoline ring system with a benzyloxy substituent. The compound’s molecular weight is approximately 257.31 g/mol . Detailed NMR spectra reveal characteristic peaks corresponding to the aromatic protons and the benzyloxy group .


Chemical Reactions Analysis

  • C–C Coupling : Aggarwal and coworkers demonstrated an elegant C–C-coupling/protodeboronation strategy for the synthesis of the compound from alkyl pinacol boronic esters .

Scientific Research Applications

Synthesis Methods

6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one and related compounds have been synthesized through various methods. One approach involves the synthesis of derivatives like 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, using steps such as allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation (Chen Zhan-guo, 2008). Another method reports the synthesis of related compounds like 1-(3,3-dialkyl-3,4-dihydroisoquinoline1(2H)-ylidene)-but-3-en-4-ones, showcasing the diversity in synthetic routes for these compounds (V. V. Khalturina et al., 2010).

Chemical Structure Analysis

The analysis of chemical structures, particularly isomeric forms, of dihydroisoquinolin-1(2H)-ones is an area of research. For example, methods have been developed to differentiate isomeric 1,2‐dihydroisoquinolin‐4(3H)‐ones using proton magnetic resonance of their 4‐benzyl derivatives (R. Waigh, 1980).

Pharmaceutical Applications

Some derivatives of 6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one have been investigated for potential pharmaceutical applications. Compounds synthesized from dihydroisoquinolines were tested for anti-inflammatory and analgesic properties (V. V. Khalturina et al., 2010). Additionally, novel 3,4-dihydroisoquinolin derivatives containing heterocycles were synthesized and evaluated as potential anticonvulsant agents (Hong-jian Zhang et al., 2016).

Cytotoxicity Studies

Some studies have focused on the cytotoxicity of dihydroisoquinoline-derived compounds. For instance, the synthesis of novel annulated dihydroisoquinoline heterocycles has been explored, with in vitro antitumor screening against various cancer cell lines (Fatma M. Saleh et al., 2020). Another study reports the synthesis and cytotoxic activity of a dihydroisoquinoline-derived hydroxamic acid against the human hepatocarcinoma cell line Hep3B (Hassen Ben Salah et al., 2014).

properties

IUPAC Name

6-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16-15-7-6-14(10-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJLBOVPTIGFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441491
Record name 6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

164147-66-4
Record name 6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Bester, A Petzer, JP Petzer - Bioorganic Chemistry, 2022 - Elsevier
d-Amino acid oxidase (DAAO) oxidises d-amino acids to ultimately produce the corresponding α-keto acids. The DAAO substrate, d-serine, is a co-agonist at NMDA receptors, while …
Number of citations: 8 www.sciencedirect.com
EM Bester - 2022 - North-West University (South-Africa)
Number of citations: 0

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